2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound characterized by a fused pyrrole and imidazole structure with a pyridine substituent. This compound is of considerable interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound is classified as an imidazole derivative, which falls under the broader category of nitrogen-containing heterocycles. Its structural features contribute to its classification as a potential pharmacophore in drug discovery.
The synthesis of 2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine and imidazole derivatives followed by cyclization processes.
An example synthesis involves heating a mixture of pyridine derivatives with imidazole in the presence of a catalyst, followed by purification through crystallization or chromatography .
The molecular structure of 2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole features a fused ring system that enhances its stability and reactivity. The compound adopts an envelope conformation, which is important for its chemical properties.
2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions typical for imidazole derivatives, including:
These reactions often require specific conditions such as temperature control and the use of solvents to optimize yields and selectivity.
The mechanism of action for 2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is primarily related to its interaction with biological targets such as enzymes or receptors. The fused ring system allows for effective binding due to:
Data from studies suggest that compounds with similar structures exhibit significant biological activity, including antimicrobial and anticancer properties .
Relevant analyses include spectroscopy (NMR, IR) to confirm structural integrity and purity .
The primary applications of 2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole are found in:
The discovery of 2-(pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole emerged from systematic efforts to identify non-peptidic inhibitors of the WD40 repeat protein WDR5, a critical epigenetic target in oncology. Initial NMR-based fragment screening of >13,800 compounds against recombinant WDR5 identified the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core as a promising scaffold binding to the protein’s WIN site. This fragment (Ki = 323 μM) exhibited exceptional ligand efficiency (LE = 0.34) and weak basicity (pKb 5.4–5.9), offering advantages over traditional amidine-based hits [1] [7].
Table 1: Key Fragments Identified in WDR5 Screening
Fragment Class | Representative Structure | Ki (μM) | Ligand Efficiency |
---|---|---|---|
Dihydropyrroloimidazole | F-1 (Core scaffold) | 323 | 0.34 |
Phenoxy ether | F-2 | 550 | 0.31 |
Biaryl | F-4 | 850 | 0.28 |
Co-crystallography revealed that the bicyclic imidazole moiety occupies the S2 subpocket of WDR5, forming hydrogen bonds with the backbone carbonyl of Cys261 (distance: 2.8 Å) and π-stacking interactions with Phe133 and Phe263 [1]. This binding mode mirrored interactions made by the native arginine residue of MLL1 histone methyltransferase complexes, validating the fragment’s mechanism as a WIN-site disruptor. Optimization efforts focused on growing the scaffold’s pendant phenyl group toward solvent-exposed S4/S5 subpockets. Structure-based design yielded lead compounds with dissociation constants <10 nM, representing a 32,000-fold improvement from the original fragment [1] [2].
WDR5, a conserved scaffold protein in the WRAD complex (WDR5, RbBP5, ASH2L, Dpy30), regulates histone H3 lysine 4 (H3K4) methylation—an epigenetic mark dysregulated in cancers like mixed-lineage leukemia (MLL). The 2-(pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole class specifically disrupts WDR5’s interaction with MLL1 by competitively occupying the WIN site, thereby suppressing oncogenic gene expression [1] [7]. This mechanism is distinct from earlier peptidomimetics (e.g., MM-401) and small molecules (e.g., OICR-9429), as it combines:
Table 2: Comparison of WDR5 Inhibitor Classes
Parameter | Peptidomimetics (MM-401) | Early Small Molecules (OICR-9429) | 2-(Pyridin-2-yl)-pyrroloimidazole Derivatives |
---|---|---|---|
Binding Affinity | <10 nM | 64 nM | <10 nM |
Cellular IC50 | Low μM | ~5 μM | 2–5 μM |
Selectivity | High | Moderate | High |
H-Bond Donors | >5 | 3 | ≤1 |
The compound’s ability to block ribosome assembly in MLL-r cells further expanded its therapeutic relevance beyond direct epigenetic modulation [7]. Patent activity (e.g., US10160763B2) underscores its value as a chemical probe for validating WDR5 inhibition in diverse cancers, including neuroblastoma and pancreatic carcinoma [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1